molecular formula C21H19ClN2O4S B244001 N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide

货号 B244001
分子量: 430.9 g/mol
InChI 键: YHVHDXLHHNVKGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug used in the treatment of cancer. It was first synthesized by Bayer Pharmaceuticals and Onyx Pharmaceuticals in 2001 and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC).

作用机制

Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell growth and proliferation. It also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, Sorafenib prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to reduce the expression of several genes involved in tumor growth and angiogenesis.

实验室实验的优点和局限性

Sorafenib has several advantages for use in lab experiments, including its specificity for several kinases involved in cancer growth and its ability to inhibit angiogenesis. However, it also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.

未来方向

There are several future directions for research on Sorafenib, including the development of new formulations and delivery methods, the identification of new targets for Sorafenib, and the combination of Sorafenib with other drugs to improve its efficacy. Additionally, further research is needed to better understand the mechanisms of action of Sorafenib and to identify biomarkers that can predict response to treatment.

合成方法

The synthesis of Sorafenib involves several steps, starting from the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form 4-chloro-2-methylphenoxide. This compound is then reacted with 2-bromoacetophenone to form 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyacetophenone. The final step involves the reaction of this intermediate with 2-thiophenecarboxylic acid to form Sorafenib.

科学研究应用

Sorafenib has been extensively studied for its anticancer properties and has been found to be effective against several types of cancer, including RCC, hepatocellular carcinoma (HCC), and thyroid cancer. It works by inhibiting the activity of several kinases, including RAF kinases, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and spread of cancer cells.

属性

分子式

C21H19ClN2O4S

分子量

430.9 g/mol

IUPAC 名称

N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H19ClN2O4S/c1-13-10-14(22)5-8-17(13)28-12-20(25)23-15-6-7-16(18(11-15)27-2)24-21(26)19-4-3-9-29-19/h3-11H,12H2,1-2H3,(H,23,25)(H,24,26)

InChI 键

YHVHDXLHHNVKGL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

规范 SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。